4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole
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Overview
Description
4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a chloro group, an ethoxy group, and a propylsulfanyl phosphorothioyl group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and an appropriate catalyst.
Incorporation of the Propylsulfanyl Phosphorothioyl Group: This step involves the reaction of the pyrazole derivative with a propylsulfanyl phosphorothioyl reagent under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the cleavage of the ethoxy or propylsulfanyl phosphorothioyl groups.
Scientific Research Applications
4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Interaction with Receptors: The compound may interact with cellular receptors, leading to modulation of signal transduction pathways.
Generation of Reactive Species: It can generate reactive oxygen or sulfur species, which can induce oxidative stress and damage cellular components.
Comparison with Similar Compounds
4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole can be compared with other similar compounds, such as:
4-Chloropyrazole: Lacks the ethoxy and propylsulfanyl phosphorothioyl groups, making it less complex and potentially less active in certain applications.
1-Ethoxypyrazole: Contains an ethoxy group but lacks the chloro and propylsulfanyl phosphorothioyl groups, resulting in different chemical and biological properties.
1-Propylsulfanylpyrazole: Contains a propylsulfanyl group but lacks the chloro and ethoxy groups, leading to variations in reactivity and applications.
Properties
CAS No. |
88064-20-4 |
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Molecular Formula |
C8H14ClN2O2PS2 |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
(4-chloropyrazol-1-yl)oxy-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H14ClN2O2PS2/c1-3-5-16-14(15,12-4-2)13-11-7-8(9)6-10-11/h6-7H,3-5H2,1-2H3 |
InChI Key |
QTMAUYKBKFXDCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=S)(OCC)ON1C=C(C=N1)Cl |
Origin of Product |
United States |
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